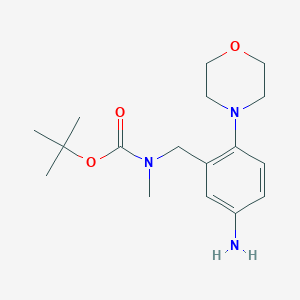
1H-Imidazole, acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazole, acetate is a compound that belongs to the class of organic compounds known as imidazoles. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 3. This compound is known for its versatility and utility in various applications, including pharmaceuticals, agrochemicals, and industrial processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-Imidazole, acetate can be synthesized through several methods. One common method involves the cyclization of amido-nitriles in the presence of nickel catalysts, which leads to the formation of disubstituted imidazoles . Another method involves the oxidation of ketones followed by dehydrative coupling with aldehydes and ammonium acetate . These reactions typically require mild conditions and exhibit good functional group tolerance.
Industrial Production Methods: Industrial production of this compound often involves multi-component reactions. For example, a one-pot synthesis can be achieved by heating a mixture of a bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions . This method is efficient and can be scaled up for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Imidazole, acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazole compounds.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted imidazoles, which can have different functional groups attached to the imidazole ring .
Aplicaciones Científicas De Investigación
1H-Imidazole, acetate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1H-Imidazole, acetate involves its interaction with various molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites. The compound’s structure allows it to participate in hydrogen bonding and other interactions with biological molecules, leading to its diverse biological activities .
Comparación Con Compuestos Similares
1,2,4-Triazole: Another five-membered heterocyclic compound with three nitrogen atoms.
Benzimidazole: Contains a fused benzene and imidazole ring.
Thiazole: A five-membered ring with one nitrogen and one sulfur atom.
Uniqueness: 1H-Imidazole, acetate is unique due to its specific substitution pattern and the presence of an acetate group, which imparts distinct chemical properties and reactivity compared to other imidazole derivatives .
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique structure and reactivity make it a valuable compound in scientific research and industrial applications.
Propiedades
Número CAS |
70615-26-8 |
|---|---|
Fórmula molecular |
C5H8N2O2 |
Peso molecular |
128.13 g/mol |
Nombre IUPAC |
acetic acid;1H-imidazole |
InChI |
InChI=1S/C3H4N2.C2H4O2/c1-2-5-3-4-1;1-2(3)4/h1-3H,(H,4,5);1H3,(H,3,4) |
Clave InChI |
OFGDSGVGRWPQJQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.C1=CN=CN1 |
Números CAS relacionados |
3251-69-2 (hydrochloride of 4-acetic acid) 645-65-8 (cpd specified as 4-acetic acid) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4,6-dimethyl-2-oxopiperidin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methyl-5-[4-(morpholin-4-ylmethyl)phenyl]benzamide;hydrochloride](/img/structure/B12089346.png)
![1-Propanol, 3,3'-[(2-methylpropyl)phosphinylidene]bis-](/img/structure/B12089357.png)


![Benzoic acid, 2-[(2-iodophenyl)amino]-](/img/structure/B12089375.png)
![(1R,2S,5R,8S,9R,12S,17R,18R,21S,24R,26S,27S)-5,12-dihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-13,15-diene-4,10,22,29-tetrone](/img/structure/B12089377.png)








